NH-bis(PEG1-acid)
Description
NH-bis(PEG1-acid) is a bifunctional polyethylene glycol (PEG) derivative featuring a central amine group connected to two PEG1 chains, each terminating in a carboxylic acid group. Its molecular formula is C₈H₁₃NO₆, with a molecular weight of 249.30 and a purity of ≥95% . The carboxylic acid termini enable conjugation reactions, particularly carbodiimide-mediated couplings with amines or hydroxyl groups. This compound is widely used in bioconjugation, drug delivery systems, and as a linker in proteolysis-targeting chimeras (PROTACs) due to its water solubility and biocompatibility .
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO6 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-[2-[2-(2-carboxyethoxy)ethylamino]ethoxy]propanoic acid |
InChI |
InChI=1S/C10H19NO6/c12-9(13)1-5-16-7-3-11-4-8-17-6-2-10(14)15/h11H,1-8H2,(H,12,13)(H,14,15) |
InChI Key |
AUDMMGYLBOGZAK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCNCCOCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of NH-bis(PEG1-acid) involves multi-step synthetic routes, generally starting from polyethylene glycol derivatives. The key synthetic strategy is to functionalize PEG with terminal carboxylic acid groups while introducing an amino linkage centrally to yield the bis-carboxylic acid terminated PEG with a central amino group.
Stepwise Synthetic Route
Activation of PEG Terminal Hydroxyl Groups
The terminal hydroxyl groups of polyethylene glycol are first converted into activated leaving groups such as tosylates (p-toluenesulfonates) or halides (chlorides or bromides). This activation facilitates subsequent nucleophilic substitution reactions.Introduction of Amino Group via Nucleophilic Displacement
The activated PEG derivative undergoes nucleophilic substitution with amines or azide intermediates. Two common routes are:- Tosylation and Azide Displacement: PEG is tosylated, then reacted with sodium azide to form PEG-azide, which is catalytically hydrogenated to yield PEG-amine.
- Halogenation and Azide Displacement: PEG is halogenated (e.g., with thionyl bromide), then reacted with sodium azide, followed by catalytic hydrogenation to form PEG-amine.
Carboxylation of Terminal Groups
The terminal hydroxyl or amino groups are then converted to carboxylic acid groups. This is typically achieved by reaction with reagents such as succinic anhydride or by oxidation methods to introduce terminal carboxyl functionalities, resulting in bis(PEG1-acid) structures.Final Purification and Characterization
The crude product is purified by chromatographic methods (e.g., preparative HPLC, size-exclusion chromatography) to achieve high purity (>96%). Structural validation is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of carboxylic acid groups and amino linkages.
Industrial Scale Preparation
In industrial settings, the preparation is scaled up with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to control parameters such as temperature, reaction time, and reagent stoichiometry. Purification techniques include crystallization and chromatographic separation to meet stringent quality standards.
Analytical Data and Reaction Conditions
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|
| Activation of PEG termini | p-Toluenesulfonyl chloride, triethylamine | Room temperature | Overnight | PEG-tosylate precipitate |
| Azide substitution | Sodium azide, reflux in ethanol | ~78°C (boiling EtOH) | 36 hours | PEG-azide |
| Catalytic hydrogenation | Adams catalyst, H2 gas | Room temperature | Several hours | PEG-amine |
| Carboxylation | Succinic anhydride or oxidation reagents | Room temperature | Several hours | NH-bis(PEG1-acid) |
| Purification | Chromatography (HPLC, SEC) | N/A | N/A | >96% purity product |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms PEG backbone integrity and functional group transformations.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- Fourier Transform Infrared Spectroscopy (FT-IR): Detects characteristic carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine groups.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and separates by-products.
Research Findings and Applications
Reactivity and Conjugation Efficiency
NH-bis(PEG1-acid) exhibits high reactivity towards primary amines, forming stable amide bonds in the presence of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This property enables its use in bioconjugation, particularly for protein labeling and drug delivery systems.
Solubility and Stability
The PEG spacer enhances solubility in aqueous and organic solvents (e.g., DMSO, DMF), facilitating its use in diverse biochemical environments. The compound shows stability under physiological pH but may require storage at low temperatures (-20°C) to maintain integrity over time.
Biological Activity and Utility
NH-bis(PEG1-acid) is valuable in molecular biology for:
- Protein conjugation via amide bond formation.
- Biotin labeling for affinity purification and detection.
- Enhancing solubility and bioavailability of conjugated molecules.
Summary Table of Key Preparation Parameters and Properties
| Parameter | Description/Value |
|---|---|
| Starting Material | Polyethylene glycol (PEG) |
| Activation Reagents | p-Toluenesulfonyl chloride, thionyl bromide |
| Amination Reagents | Sodium azide, hydrazine, ammonium hydroxide |
| Catalysts | Adams catalyst (for hydrogenation) |
| Functionalization | Carboxylation via succinic anhydride or oxidation |
| Purification | Chromatography (HPLC, SEC) |
| Purity | >96% |
| Molecular Weight | 249.3 g/mol |
| Storage | -20°C |
| Solubility | Water, DMSO, DMF |
Chemical Reactions Analysis
Types of Reactions
NH-bis(PEG1-acid) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with activated NHS esters under neutral conditions, facilitating the substitution of functional groups.
Common Reagents and Conditions
EDC, HATU, and DCC: These reagents are commonly used for amide coupling reactions.
NHS Esters: Used for substitution reactions under neutral conditions.
Major Products Formed
The major products formed from these reactions are stable amide bonds and substituted PEG derivatives, which are useful in various biochemical applications .
Scientific Research Applications
NH-bis(PEG1-acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates protein conjugation and biotin labeling, which are essential for various biochemical assays.
Medicine: Employed in drug delivery systems due to its high solubility and biocompatibility.
Industry: Used in the production of high-purity PEG linkers and other advanced chemical products
Mechanism of Action
The mechanism of action of NH-bis(PEG1-acid) involves its ability to form stable amide bonds with amine-containing biomolecules. This is facilitated by the carboxylic acid groups present in the compound. The biotin moiety allows for specific binding to proteins, making it a valuable tool for protein conjugation and labeling .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural and functional differences between NH-bis(PEG1-acid) and related PEG-based compounds:
Solubility and Stability
- NH-bis(PEG1-acid) : Soluble in water and polar organic solvents (e.g., DMSO, DMF) due to PEG and hydrophilic acid groups .
- NH-bis(PEG1-azide) : Soluble in water and organic solvents; stable at -20°C but sensitive to light and repeated freeze-thaw cycles .
- Bis-PEG1-NHS ester : Hydrolyzes in aqueous buffers; requires dry storage at -20°C .
Advantages and Limitations
- NH-bis(PEG1-acid): Advantages: Dual reactivity, biocompatibility, and ease of conjugation. Limitations: Potential hydrolysis of active esters in aqueous environments .
NH-bis(PEG1-azide) :
NH-bis(PEG4-Boc) :
- Advantages: Stability in storage; controlled amine exposure.
- Limitations: Requires harsh conditions for deprotection .
Q & A
Q. What are the critical steps in synthesizing NH-bis(PEG1-acid), and how can its purity be validated experimentally?
NH-bis(PEG1-acid) synthesis typically involves functionalizing a PEG backbone with reactive groups (e.g., azides or acids) through nucleophilic substitution or esterification. Key steps include:
- PEG Activation : Using carbodiimide coupling agents to activate terminal hydroxyl groups for acid conjugation .
- Purification : Size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents, followed by lyophilization .
- Purity Validation : Nuclear magnetic resonance (NMR) for structural confirmation (>95% purity) and mass spectrometry (MS) to verify molecular weight .
Q. How can reaction conditions be optimized for NH-bis(PEG1-acid) in click chemistry applications?
The compound’s azide groups (if present) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimization involves:
- Catalyst System : Use Cu(I) bromide with sodium ascorbate (1:2 molar ratio) to minimize copper-induced protein denaturation .
- Solvent Selection : Aqueous buffers (pH 6.5–7.5) or DMSO/water mixtures to balance solubility and reaction kinetics .
- Temperature : 25–37°C for 2–4 hours to maximize yield while avoiding side reactions .
Q. What are the solubility and stability profiles of NH-bis(PEG1-acid) under physiological conditions?
- Solubility : High water solubility due to PEG hydrophilicity; dissolves in polar solvents (e.g., DMSO, methanol) but precipitates in nonpolar solvents .
- Stability : Degrades under prolonged UV exposure; store at -20°C in anhydrous conditions to prevent hydrolysis of acid groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using NH-bis(PEG1-acid) for protein PEGylation?
Discrepancies often arise from:
- Steric Hindrance : Use shorter PEG spacers (e.g., PEG1 vs. PEG4) to improve accessibility to protein active sites .
- pH Sensitivity : Conduct reactions at pH 7.0–7.4 to avoid protonation of the amino group, which reduces reactivity .
- Validation : Compare SDS-PAGE and MALDI-TOF data to confirm PEGylation efficiency and rule out side products .
Q. What strategies enable the design of multi-step conjugation protocols using NH-bis(PEG1-acid)?
Sequential reactions require orthogonal protection/deprotection:
- Step 1 : React the amino group with NHS esters at pH 8.5 to form stable amide bonds .
- Step 2 : Use CuAAC for azide-alkyne coupling after removing protecting groups (e.g., Boc via trifluoroacetic acid) .
- Monitoring : Track intermediate products via HPLC with UV/Vis detection (220–280 nm) .
Q. How can NH-bis(PEG1-acid) be integrated with advanced analytical techniques to study structure-function relationships?
- Surface Plasmon Resonance (SPR) : Immobilize PEGylated biomolecules on sensor chips to quantify binding kinetics .
- Cryo-Electron Microscopy (Cryo-EM) : Resolve PEGylation-induced conformational changes in proteins at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of ligand-PEG interactions .
Q. What experimental frameworks assess the long-term stability of NH-bis(PEG1-acid) in biomedical formulations?
- Accelerated Aging Studies : Incubate at 40°C/75% RH for 1–3 months; monitor degradation via FTIR for ester bond hydrolysis .
- Biological Stability : Test in serum-containing media (e.g., 10% FBS) at 37°C; analyze residual compound via LC-MS .
Q. How can computational modeling guide the rational design of NH-bis(PEG1-acid) derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
